![molecular formula C12H11Cl2NOS B14410283 2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride CAS No. 81851-03-8](/img/structure/B14410283.png)
2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride is a chemical compound with the molecular formula C12H11Cl2NOS. It is known for its applications in various fields including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a sulfinylmethyl group and a 4-chlorophenyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride typically involves the reaction of 2-chloromethylpyridine with 4-chlorobenzenesulfinic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride undergoes various chemical reactions including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and neutral pH.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Amines, thiols; reaction conditions vary depending on the nucleophile but generally involve basic conditions and moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride involves its interaction with specific molecular targets in biological systems. The sulfinyl group is known to interact with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)sulfinylmethyl]pyridine
- 2-[(4-Methylphenyl)sulfinylmethyl]pyridine
- 2-[(4-Fluorophenyl)sulfinylmethyl]pyridine
Uniqueness
2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution reactions compared to its analogs with different substituents on the phenyl ring.
Properties
CAS No. |
81851-03-8 |
|---|---|
Molecular Formula |
C12H11Cl2NOS |
Molecular Weight |
288.2 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfinylmethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C12H10ClNOS.ClH/c13-10-4-6-12(7-5-10)16(15)9-11-3-1-2-8-14-11;/h1-8H,9H2;1H |
InChI Key |
XPVMLGYQVDIKHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CS(=O)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-](/img/structure/B14410200.png)
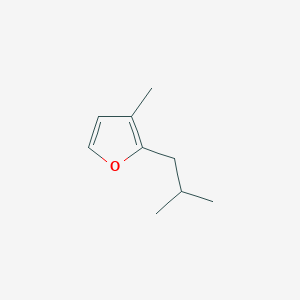
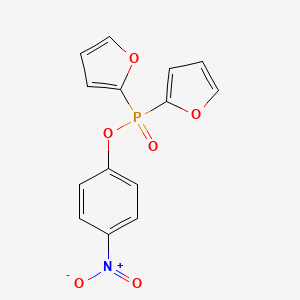
![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
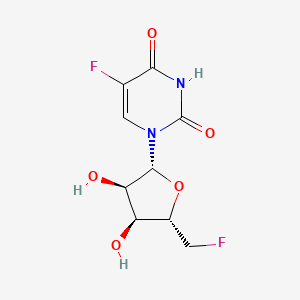
![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)
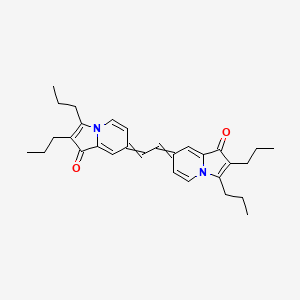
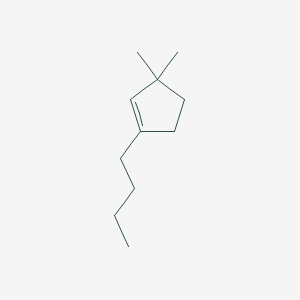
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)


![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)

